2-Propanoyloxypropanoic acid
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Overview
Description
Lactic acid propionate is a compound that combines the properties of lactic acid and propionic acid. Lactic acid, also known as 2-hydroxypropanoic acid, is a naturally occurring organic acid commonly found in fermented foods and produced by lactic acid bacteria. Propionic acid, or propanoic acid, is a carboxylic acid with antimicrobial properties, widely used as a food preservative. The combination of these two acids results in lactic acid propionate, which exhibits unique characteristics beneficial in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lactic acid propionate can be synthesized through esterification reactions involving lactic acid and propionic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to facilitate the formation of the ester bond. The reaction can be represented as follows:
Lactic Acid+Propionic Acid→Lactic Acid Propionate+Water
Industrial Production Methods: Industrial production of lactic acid propionate often involves microbial fermentation processes. Lactic acid is produced through the fermentation of carbohydrates by lactic acid bacteria, while propionic acid is produced by propionibacteria. The two acids are then combined and subjected to esterification to produce lactic acid propionate. This method is eco-friendly and leverages renewable resources.
Chemical Reactions Analysis
Types of Reactions: Lactic acid propionate undergoes various chemical reactions, including:
Esterification: Formation of esters with alcohols.
Hydrolysis: Breakdown into lactic acid and propionic acid in the presence of water.
Oxidation: Oxidation reactions can lead to the formation of carbon dioxide and water.
Common Reagents and Conditions:
Esterification: Acid catalysts such as sulfuric acid, under reflux conditions.
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Esterification: Esters and water.
Hydrolysis: Lactic acid and propionic acid.
Oxidation: Carbon dioxide and water.
Scientific Research Applications
Lactic acid propionate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for various chemical compounds.
Biology: Studied for its antimicrobial properties and its role in metabolic pathways.
Medicine: Investigated for its potential use in drug formulations and as a preservative in pharmaceutical products.
Industry: Utilized in the food industry as a preservative, in the cosmetic industry for its antimicrobial properties, and in the production of biodegradable plastics.
Mechanism of Action
The mechanism of action of lactic acid propionate involves its ability to disrupt microbial cell membranes, leading to cell lysis and death. The compound targets the lipid bilayer of microbial cells, increasing membrane permeability and causing leakage of cellular contents. This antimicrobial activity makes it effective as a preservative in various applications.
Comparison with Similar Compounds
Lactic Acid: Known for its role in fermentation and as a food preservative.
Propionic Acid: Widely used as a food preservative with antimicrobial properties.
Acetic Acid: Another carboxylic acid with preservative properties.
Uniqueness of Lactic Acid Propionate: Lactic acid propionate combines the beneficial properties of both lactic acid and propionic acid, resulting in enhanced antimicrobial activity and broader application potential. Its dual functionality makes it a versatile compound in various fields, from food preservation to industrial applications.
Properties
CAS No. |
30379-61-4 |
---|---|
Molecular Formula |
C6H10O4 |
Molecular Weight |
146.14 g/mol |
IUPAC Name |
2-propanoyloxypropanoic acid |
InChI |
InChI=1S/C6H10O4/c1-3-5(7)10-4(2)6(8)9/h4H,3H2,1-2H3,(H,8,9) |
InChI Key |
IIXDEBPBOJRJKB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC(C)C(=O)O |
Origin of Product |
United States |
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